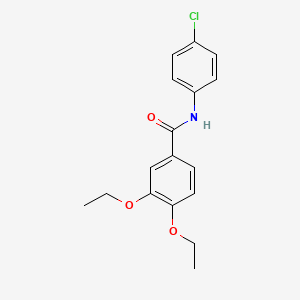

N-(4-chlorophenyl)-3,4-diethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chlorophenyl)-3,4-diethoxybenzamide” likely belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

While specific synthesis methods for “N-(4-chlorophenyl)-3,4-diethoxybenzamide” are not available, similar compounds are often synthesized through simple Schiff base condensation reactions .Applications De Recherche Scientifique

Organic Synthesis and Diels–Alder Reactions

N-(4-chlorophenyl)-3,4-diethoxybenzamide can serve as a precursor in organic synthesis. Specifically, it can be used to synthesize substituted N-phenylmaleimides, which are valuable intermediates in various chemical processes. Loyd D. Bastin and colleagues described a green, multi-step synthesis for N-phenylmaleimide precursors using this compound. The synthesis involves two steps: first, the reaction of maleic anhydride with a substituted aniline to form the N-phenylmaleimide, followed by a Diels–Alder reaction with 2,5-dimethylfuran. These N-phenylmaleimides find applications due to their biological properties and use as intermediates in further synthesis.

Thiadiazole Derivatives

Starting from 4-chlorobenzoic acid, N-(4-chlorophenyl)-3,4-diethoxybenzamide can be used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. This six-step process involves esterification, hydrazination, salt formation, and cyclization. These derivatives may have applications in various fields, including pharmaceuticals and agrochemicals .

Computational Investigations

N-(4-chlorophenyl)-3,4-diethoxybenzamide and its derivatives have been computationally investigated. For example, nicotinamide derivatives containing a chlorophenyl group were studied both theoretically and experimentally. These investigations provide insights into their properties and potential applications .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-3-21-15-10-5-12(11-16(15)22-4-2)17(20)19-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGUXYSRWQHZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3,4-diethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)

![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)